Methyl 4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate
Methyl 4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0970089
InChI:
InChI=1S/C17H16N2O4S/c1-22-14-6-4-3-5-13(14)15(20)19-17(24)18-12-9-7-11(8-10-12)16(21)23-2/h3-10H,1-2H3,(H2,18,19,20,24)
SMILES:
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC
Molecular Formula:
C17H16N2O4S
Molecular Weight:
344.4 g/mol
Methyl 4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate
CAS No.:
Cat. No.: VC0970089
Molecular Formula: C17H16N2O4S
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2O4S |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | methyl 4-[(2-methoxybenzoyl)carbamothioylamino]benzoate |
| Standard InChI | InChI=1S/C17H16N2O4S/c1-22-14-6-4-3-5-13(14)15(20)19-17(24)18-12-9-7-11(8-10-12)16(21)23-2/h3-10H,1-2H3,(H2,18,19,20,24) |
| Standard InChI Key | WGMVFAFTLLGINY-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC |
| Canonical SMILES | COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator